Narcotoline hemiacetal

Übersicht

Beschreibung

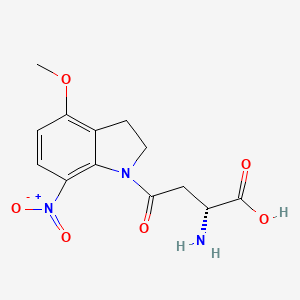

Narcotoline hemiacetal is an opiate alkaloid chemically related to noscapine . It binds to the same receptors in the brain as noscapine to act as an antitussive . It can be obtained from the opium poppy, Papaver somniferum .

Synthesis Analysis

The only substrate, 4’-O-desmethyl-3-O-acetylpapaveroxine, is a seco-berbine pathway intermediate that undergoes ester hydrolysis subsequent to 4’-O-methylation leading to the formation of narcotine hemiacetal . In the absence of 4’-O-methylation, a parallel pathway yields narcotoline hemiacetal .

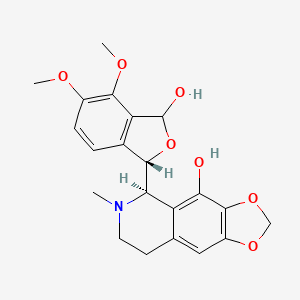

Molecular Structure Analysis

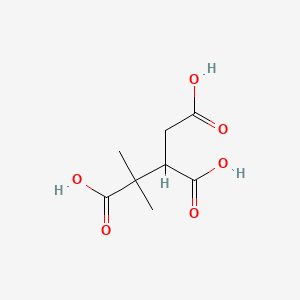

The molecular formula of Narcotoline hemiacetal is C21H23NO7 . Its average mass is 401.415 and its mono-isotopic mass is 401.14745 .

Chemical Reactions Analysis

The conversion of an alcohol and aldehyde (or ketone) to a hemiacetal (or hemiketal) is a reversible process . In the absence of 4ʹ-O-methylation, a parallel pathway yields narcotoline hemiacetal .

Physical And Chemical Properties Analysis

The molecular formula of Narcotoline hemiacetal is C21H23NO7 . Its average mass is 401.415 and its mono-isotopic mass is 401.14745 .

Wissenschaftliche Forschungsanwendungen

Protective Group in Noscapine Biosynthesis : Narcotoline hemiacetal plays a critical role in the biosynthesis of noscapine in the opium poppy. It is formed through a series of enzymatic transformations, with acetylation introducing a protective group that is later hydrolyzed, triggering rearrangement to a cyclic hemiacetal (Dang, Chen, & Facchini, 2015).

Heterodimeric O-methyltransferases : In the biosynthesis pathway of noscapine, narcotoline hemiacetal is formed in a parallel pathway when there is an absence of 4'-O-methylation, indicating its relevance in the alternate biosynthetic routes of noscapine (Park, Chen, Lang, Ng, & Facchini, 2018).

Synthetic and Stereochemical Studies : Narcotoline hemiacetal has been a subject of synthetic and stereochemical studies, indicating its significance in organic chemistry and potential applications in drug synthesis (Rozwadowska & Matecka, 1991).

Engineering Biosynthesis in Yeast : The biosynthesis of noscapine, involving narcotoline hemiacetal, has been reconstituted in yeast. This provides a platform for producing noscapine and related intermediates for drug discovery and research (Li & Smolke, 2016).

Eigenschaften

IUPAC Name |

(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVHOVYYIXFWLJ-JUAJCIKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Narcotoline hemiacetal | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/no-structure.png)